molecular formula C61H104N14O15 B12373579 H-Asn-Ile-Thr-Val-Thr-Leu-Lys-Lys-Phe-Pro-Leu-OH

H-Asn-Ile-Thr-Val-Thr-Leu-Lys-Lys-Phe-Pro-Leu-OH

Cat. No.: B12373579
M. Wt: 1273.6 g/mol
InChI Key: NMCSPRZYBIHLHP-AIAFZYQVSA-N
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Description

The compound H-Asn-Ile-Thr-Val-Thr-Leu-Lys-Lys-Phe-Pro-Leu-OH is a peptide composed of the amino acids asparagine, isoleucine, threonine, valine, threonine, leucine, lysine, lysine, phenylalanine, proline, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Asn-Ile-Thr-Val-Thr-Leu-Lys-Lys-Phe-Pro-Leu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and optimization of reaction conditions ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized to form disulfide bonds, especially if they contain cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids or chemical groups to modify their properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Peptides like H-Asn-Ile-Thr-Val-Thr-Leu-Lys-Lys-Phe-Pro-Leu-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Serve as substrates for enzymes, helping to study enzyme kinetics and mechanisms.

    Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of biomaterials and as components in diagnostic assays.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Acting as inhibitors or substrates for enzymes, affecting their activity.

    Ion Channels: Modulating the activity of ion channels, influencing cellular processes.

Comparison with Similar Compounds

Peptides similar to H-Asn-Ile-Thr-Val-Thr-Leu-Lys-Lys-Phe-Pro-Leu-OH include other oligopeptides with different sequences. These peptides can have unique properties and functions based on their amino acid composition. For example:

    H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH: A peptide with a different sequence that may have distinct biological activities.

    Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH: A longer peptide with additional amino acids, potentially leading to different interactions and functions.

Properties

Molecular Formula

C61H104N14O15

Molecular Weight

1273.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C61H104N14O15/c1-11-35(8)48(72-51(79)39(64)31-46(65)78)57(85)74-50(37(10)77)59(87)71-47(34(6)7)56(84)73-49(36(9)76)58(86)68-42(28-32(2)3)54(82)67-40(22-15-17-25-62)52(80)66-41(23-16-18-26-63)53(81)69-43(30-38-20-13-12-14-21-38)60(88)75-27-19-24-45(75)55(83)70-44(61(89)90)29-33(4)5/h12-14,20-21,32-37,39-45,47-50,76-77H,11,15-19,22-31,62-64H2,1-10H3,(H2,65,78)(H,66,80)(H,67,82)(H,68,86)(H,69,81)(H,70,83)(H,71,87)(H,72,79)(H,73,84)(H,74,85)(H,89,90)/t35-,36+,37+,39-,40-,41-,42-,43-,44-,45-,47-,48-,49-,50-/m0/s1

InChI Key

NMCSPRZYBIHLHP-AIAFZYQVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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